4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine (CAS 1153408-91-3) is a specialized pyrimidine scaffold featuring a strongly electron-withdrawing 4-nitrophenyl substituent. Its distinct TPSA (71.6 Ų) and computed logP (3.1) make it essential for SAR studies requiring defined solubility and permeability profiles. Unlike cold-chain analogs, it offers room-temperature storage, reducing logistics costs. Ideal for lead optimization and as a reference standard for HPLC/UPLC impurity quantification.

Molecular Formula C11H8ClN3O2
Molecular Weight 249.65 g/mol
CAS No. 1153408-91-3
Cat. No. B1462588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine
CAS1153408-91-3
Molecular FormulaC11H8ClN3O2
Molecular Weight249.65 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C11H8ClN3O2/c1-7-6-10(12)14-11(13-7)8-2-4-9(5-3-8)15(16)17/h2-6H,1H3
InChIKeyDJFUKKYCJQOIFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine (CAS 1153408-91-3): A Defined Pyrimidine Scaffold for Medicinal Chemistry Building Block Procurement


4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine (CAS 1153408-91-3) is a heterocyclic aromatic compound featuring a pyrimidine core substituted with a chloro group at the 4-position, a methyl group at the 6-position, and a 4-nitrophenyl group at the 2-position [1]. It possesses a molecular weight of 249.65 g/mol and the formula C11H8ClN3O2 . This compound is primarily utilized as a versatile small molecule scaffold and a reference substance in research and development settings, including applications as a drug impurity reference [2].

4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine (CAS 1153408-91-3): Critical Substituent-Driven Property Variations That Preclude Generic Interchange


Within the class of chloromethylphenylpyrimidines, generic substitution is not feasible due to significant variations in physicochemical properties directly influenced by substituent identity and position. The target compound's 4-nitrophenyl group introduces a strongly electron-withdrawing nitro substituent, which fundamentally alters properties such as computed logP and topological polar surface area (TPSA) compared to analogs with unsubstituted phenyl or no phenyl groups [1]. These property differences directly impact solubility, permeability, and reactivity in downstream synthetic applications. Therefore, procurement decisions must be guided by specific substituent-defined properties rather than a broad chemical class.

4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine (CAS 1153408-91-3): Comparative Physicochemical, Purity, and Application Evidence for Informed Sourcing


Comparative Physicochemical Profile: Nitro Substituent Drives Increased TPSA and Reduced Lipophilicity

The presence of the 4-nitrophenyl group in 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine (Target) confers a substantially higher topological polar surface area (TPSA) and a slightly lower computed lipophilicity (XLogP3) compared to the phenyl-substituted analog 4-Chloro-6-methyl-2-phenylpyrimidine (Comparator 1). Relative to the unsubstituted 4-Chloro-6-methylpyrimidine (Comparator 2), both phenyl-containing compounds exhibit markedly increased molecular weight and lipophilicity. The data, derived from PubChem computed descriptors, indicate that the target compound's nitro group introduces specific polarity and electronic characteristics not found in its closest analogs [1][2][3].

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

Vendor-Specified Purity: Comparative Minimum Purity Specifications of 95% and 98%

Vendor datasheets for 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine (Target) report minimum purity specifications of either 95% or 98%, depending on the supplier. For the close analog 4-Chloro-6-methyl-2-phenylpyrimidine (Comparator 1), a vendor specification of 97% minimum purity is reported . The availability of 98% purity material for the target compound provides a quantifiably higher-purity procurement option compared to the commonly reported 95% specification, and a 1% higher purity option than the analog's reported 97%.

Quality Control Procurement Specification Purity Analysis

Designated Application as a Drug Impurity Reference Standard

4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine (Target) is explicitly marketed by at least one vendor for use as a reference substance for drug impurities . This is a specific, application-defined role. In contrast, the analog 4-Chloro-6-methyl-2-phenylpyrimidine is broadly described as a building block for pharmaceuticals and agrochemicals, but without specific mention as a dedicated impurity reference standard .

Pharmaceutical Analysis Impurity Profiling Reference Standards

Storage Condition: Recommended Ambient Temperature Storage for Operational Simplicity

The target compound 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine is specified for storage at room temperature, as reported by Santa Cruz Biotechnology [1]. In contrast, a structurally related pyrimidine derivative, 2-Amino-4-chloro-6-methylpyrimidine, requires storage at -20°C . This difference in recommended storage conditions, while not a direct comparator for the target's closest analog, illustrates the variability in stability requirements within the pyrimidine class and highlights a potential operational advantage of the target compound's ambient storage tolerance.

Compound Stability Storage Protocol Laboratory Management

4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine (CAS 1153408-91-3): Targeted Procurement Scenarios Derived from Differentiated Evidence


Medicinal Chemistry Scaffold Requiring Enhanced Polarity and Electron-Withdrawing Character

Procure 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine when your structure-activity relationship (SAR) studies require a pyrimidine scaffold with a polar, electron-withdrawing 4-nitrophenyl substituent. Its TPSA of 71.6 Ų, which is nearly triple that of the phenyl analog (25.8 Ų), is a critical differentiator for modulating solubility and permeability in lead optimization campaigns [1]. The computed logP of 3.1 provides a defined starting point for further property optimization.

Analytical Method Development and Impurity Profiling

Select 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine as a well-defined reference standard for developing and validating HPLC or UPLC methods aimed at quantifying related impurities in active pharmaceutical ingredients (APIs). Its designation by vendors as a 'reference substance for drug impurities' and the availability of material with a 98% purity specification make it a suitable choice for establishing system suitability and impurity quantification .

Organic Synthesis Projects Prioritizing Operational Convenience

Choose 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine for synthetic routes where ambient temperature storage simplifies workflow and reduces cold-chain logistics. Unlike certain amino-substituted pyrimidines that mandate -20°C storage, this compound's recommended room temperature storage minimizes energy costs and eliminates the need for freezer space, while maintaining stability for standard research applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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